molecular formula C26H24N2O2 B5523261 N,N,N'-triphenyl-4-cyclohexene-1,2-dicarboxamide

N,N,N'-triphenyl-4-cyclohexene-1,2-dicarboxamide

Cat. No.: B5523261
M. Wt: 396.5 g/mol
InChI Key: CPNPKFIVTVOEGT-UHFFFAOYSA-N
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Description

Cyclohexene is a six-membered cyclic compound with a double bond . It’s an important intermediate in various chemical reactions . The compound you’re asking about seems to be a derivative of cyclohexene, with additional functional groups attached to it.


Synthesis Analysis

Cyclohexene can be produced by the partial hydrogenation of benzene . The synthesis of more complex cyclohexene derivatives would depend on the specific functional groups attached to the ring.


Chemical Reactions Analysis

Cyclohexene can undergo a variety of chemical reactions. For example, it can be oxidized to produce cyclohexanone . The specific reactions that “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Cyclohexene, for example, is a liquid at room temperature with a molecular weight of 82.1436 . The properties of “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would depend on its exact structure.

Scientific Research Applications

Synthesis and Characterization

N,N,N'-triphenyl-4-cyclohexene-1,2-dicarboxamide and its derivatives are of interest in the field of organic chemistry for their unique structural properties. For instance, the synthesis and characterization of related cyclohexanecarboxamide derivatives reveal insights into their molecular conformations and stabilization by intramolecular hydrogen bonding, indicating their potential utility in designing compounds with specific molecular interactions (Özer et al., 2009).

Material Science and Polymer Chemistry

The compound's relevance extends to material science, especially in the development of novel polymeric materials. Research has shown the synthesis of well-defined aromatic polyamides using multifunctional initiators, demonstrating the compound's role in creating materials with specific properties such as low polydispersity and controlled polymerization (Sugi et al., 2005). Furthermore, polyamides based on cyclohexane structures have been directly polycondensated, resulting in polymers with good solubility, thermal stability, and mechanical properties, highlighting the compound's utility in high-performance material applications (Yang et al., 1999).

Electrofluorescence and Electrochromic Properties

The compound's structural framework has been utilized to develop novel polyamides with electrofluorescence and electrochromic properties. Such materials exhibit excellent solubility, thermal stability, and the ability to switch fluorescence effectively between on and off states, suggesting their potential in advanced optoelectronic applications (Sun et al., 2015).

High-Performance Electrofluorochromic Devices

Incorporating moieties such as tetraphenylethene and triphenylamine into the compound's structure leads to high-performance electrofluorochromic devices. These devices showcase remarkable fluorescence contrast ratios and rapid response times, underscoring the importance of such compounds in developing efficient and durable electrofluorochromic systems (Cheng et al., 2018).

Catalysis and Chemical Synthesis

The compound's derivatives serve as catalysts or intermediates in various chemical reactions, demonstrating its versatility beyond material science. For example, the selective hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide synthesis, showcases the utility of related catalysts in achieving high selectivity and conversion under mild conditions (Wang et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific reactions that “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” is involved in. For example, the oxidation of cyclohexene to cyclohexanone involves a two-step reaction mechanism .

Safety and Hazards

Handling cyclohexene and its derivatives should be done with care, as they can be flammable and potentially harmful if inhaled or if they come into contact with the skin . Specific safety information for “N,N,N’-triphenyl-4-cyclohexene-1,2-dicarboxamide” would depend on its exact structure and properties.

Properties

IUPAC Name

1-N,2-N,2-N-triphenylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(27-20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(30)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-17,23-24H,18-19H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNPKFIVTVOEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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